2-(3-Ethoxyphenyl)ethanethiol
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Overview
Description
2-(3-Ethoxyphenyl)ethanethiol is an organic compound characterized by the presence of a thiol group (-SH) attached to an ethyl chain, which is further connected to a phenyl ring substituted with an ethoxy group at the meta position. This compound is part of the thiol family, known for their distinctive sulfur-containing functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethoxyphenyl)ethanethiol typically involves the reaction of 3-ethoxybenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods: Industrial production methods for thiol compounds often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This may include continuous flow reactors and advanced purification techniques like distillation and crystallization.
Types of Reactions:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like iodine or hydrogen peroxide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Iodine (I2), hydrogen peroxide (H2O2)
Reduction: Zinc (Zn), hydrochloric acid (HCl)
Substitution: Alkyl halides (e.g., methyl iodide)
Major Products Formed:
Oxidation: Disulfides (R-S-S-R)
Reduction: Thiols (R-SH)
Substitution: Thioethers (R-S-R’)
Scientific Research Applications
2-(3-Ethoxyphenyl)ethanethiol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenyl)ethanethiol involves its thiol group, which can participate in various biochemical reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function. Additionally, it can act as a nucleophile in substitution reactions, targeting electrophilic centers in biological molecules.
Comparison with Similar Compounds
Ethanethiol: A simpler thiol with a similar structure but without the phenyl and ethoxy groups.
3-Ethoxyphenylmethanethiol: Similar structure but with a methylene bridge instead of an ethyl chain.
Thiophenol: Contains a phenyl ring directly attached to the thiol group without the ethoxy substitution.
Uniqueness: 2-(3-Ethoxyphenyl)ethanethiol is unique due to the presence of both the ethoxy group and the ethyl chain, which can influence its reactivity and interactions compared to simpler thiols. The ethoxy group can provide additional sites for chemical modification, making it a versatile compound in synthetic chemistry.
Biological Activity
2-(3-Ethoxyphenyl)ethanethiol is an organic compound characterized by a thiol group (-SH) attached to an ethyl chain, which is further connected to a phenyl ring substituted with an ethoxy group at the meta position. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and antioxidant properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H14OS
- Molecular Weight : 182.29 g/mol
The biological activity of this compound is primarily attributed to its thiol group, which allows it to participate in various biochemical reactions. Key mechanisms include:
- Disulfide Bond Formation : The thiol group can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function.
- Nucleophilic Activity : It acts as a nucleophile, targeting electrophilic centers in biological molecules, which may lead to modifications in enzyme activity or receptor interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural preservative or therapeutic agent. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. Its ability to scavenge free radicals and inhibit lipid peroxidation indicates that it may protect cells from oxidative stress. This property is particularly relevant in preventing damage associated with chronic diseases such as cancer and cardiovascular disorders.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : Evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : Showed notable inhibition zones (average diameter of 15 mm for S. aureus and 12 mm for E. coli), indicating strong antimicrobial properties.
-
Antioxidant Activity Assessment :
- Objective : Determine the free radical scavenging ability using DPPH assay.
- Method : Various concentrations of the compound were tested against DPPH radicals.
- Results : The compound exhibited a dose-dependent increase in antioxidant activity, with an IC50 value of 25 µg/mL.
Comparative Analysis with Similar Compounds
Compound | Antimicrobial Activity | Antioxidant Activity | Unique Features |
---|---|---|---|
This compound | High | Moderate | Presence of ethoxy group enhances reactivity |
Ethanethiol | Moderate | Low | Simpler structure without aromatic substitution |
Thiophenol | Low | Moderate | Lacks ethoxy group; primarily aromatic |
Properties
IUPAC Name |
2-(3-ethoxyphenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-2-11-10-5-3-4-9(8-10)6-7-12/h3-5,8,12H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFZWOTXFNKYPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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